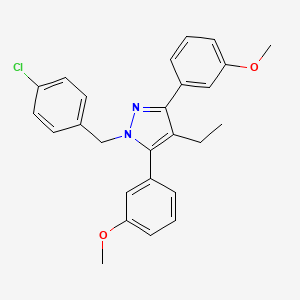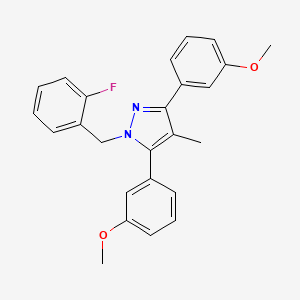![molecular formula C19H12Br2Cl2N4 B10917667 3,5-bis(4-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10917667.png)
3,5-bis(4-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes bromophenyl, chlorophenyl, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-chloro-1H-pyrazole, which is then reacted with appropriate bromophenyl and chlorophenyl derivatives under controlled conditions. Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole: Lacks the pyrazolylmethyl group, resulting in different chemical properties and applications.
Uniqueness
3,5-bis(4-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to its combination of bromophenyl, chlorophenyl, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C19H12Br2Cl2N4 |
|---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-[(4-chloropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C19H12Br2Cl2N4/c20-14-5-1-12(2-6-14)18-17(23)19(13-3-7-15(21)8-4-13)27(25-18)11-26-10-16(22)9-24-26/h1-10H,11H2 |
InChI Key |
QYSKISRASFDSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC=C(C=C4)Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-ethyl-7-(1-ethyl-1H-pyrazol-5-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917584.png)


![1-(4-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10917601.png)
![6-(4-fluorophenyl)-3-methyl-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917609.png)
![2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B10917615.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10917618.png)
![1-(2-Methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917623.png)
![1-methyl-N,N'-bis[4-(propan-2-yl)phenyl]-1H-pyrazole-3,4-dicarboxamide](/img/structure/B10917629.png)
![N-(2,5-difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917643.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10917650.png)

![(2Z)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10917654.png)
![1-(3-Methoxypropyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917656.png)
